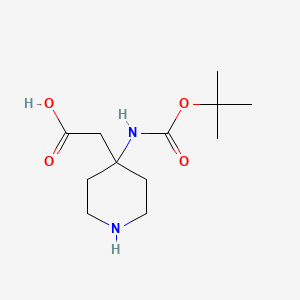

4-(Boc-amino)-4-piperidineacetic acid

Description

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-12(8-9(15)16)4-6-13-7-5-12/h13H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPIGFWOZJZBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1695082-42-8 | |

| Record name | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profiling and Structural Elucidation of 4-(Boc-amino)-4-piperidineacetic acid

A Comprehensive Technical Guide for Drug Development Professionals

Introduction & Structural Significance

4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry[1]. Featuring a fully saturated nitrogen heterocycle with a sterically congested quaternary carbon at the C4 position, this scaffold is instrumental in synthesizing spirocyclic peptidomimetics and conformationally restricted pharmacophores. The quaternary C4 center restricts the conformational degrees of freedom, which frequently translates to enhanced target binding affinity and improved metabolic stability against proteolytic degradation.

However, the structural complexity of this molecule—specifically its zwitterionic potential (a basic piperidine nitrogen and an acidic acetic acid moiety) combined with the sterically hindered Boc-protected amine—presents unique challenges for spectroscopic characterization[2]. This whitepaper provides an in-depth, causality-driven guide to the NMR, FT-IR, and HRMS profiling of this critical intermediate, establishing a self-validating analytical framework for researchers and quality control scientists.

Spectroscopic Characterization Workflows

A robust structural elucidation strategy cannot rely on a single modality. The presence of the quaternary C4 carbon necessitates orthogonal techniques to confirm connectivity and rule out structural isomers (e.g., 3-substituted or 2-substituted piperidines). The workflow below outlines the integrated approach required for unambiguous assignment.

Figure 1: Orthogonal spectroscopic workflow for structural validation of the piperidine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: The free base form of 4-(Boc-amino)-4-piperidineacetic acid exists as a zwitterion, rendering it poorly soluble in standard non-polar NMR solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice because its high dielectric constant and hydrogen-bond accepting capability disrupt intermolecular zwitterionic networks, ensuring complete dissolution. To prevent signal broadening of the piperidine ring protons caused by intermediate exchange rates of the secondary amine, acquiring the spectrum as an HCl or TFA salt is highly recommended.

Overcoming Quaternary Carbon Invisibility: The C4 carbon is notoriously difficult to detect in standard 1D 13C NMR due to its long longitudinal relaxation time (T1) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A self-validating protocol must employ 2D HMBC (Heteronuclear Multiple Bond Correlation) to observe 2J and 3J couplings from the acetic acid methylene protons and the piperidine equatorial/axial protons to the C4 center.

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 400/100 MHz)

| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | HMBC Correlations (1H to 13C) |

| Boc -CH3 | 1.35 (s, 9H) | 28.2 | Boc Quaternary C, Boc C=O |

| Boc Quat. C | - | 78.5 | - |

| Boc C=O | - | 154.5 | - |

| Piperidine C2, C6 | 3.10 - 3.25 (m, 4H) | 40.5 | C3, C5, C4 |

| Piperidine C3, C5 | 1.85 - 2.05 (m, 4H) | 31.0 | C2, C6, C4, Acetic -CH2- |

| Piperidine C4 | - | 52.0 | - |

| Acetic -CH2- | 2.55 (s, 2H) | 42.0 | C4, C3, C5, Acetic C=O |

| Acetic C=O | - | 172.0 | - |

| Boc -NH- | 6.95 (br s, 1H) | - | C4, Boc C=O |

| Piperidine -NH- | 8.80 (br s, 2H)* | - | C2, C6 |

| -COOH | 12.10 (br s, 1H) | - | - |

*Observed downfield when analyzed as the hydrochloride salt.

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization and Fragmentation: Electrospray Ionization in positive mode (ESI+) is optimal due to the high proton affinity of the piperidine nitrogen. The theoretical exact mass for the protonated molecule [M+H]+ is 259.1652 Da[1].

The fragmentation of the Boc group is highly predictable and serves as an internal diagnostic tool. The initial low-energy collision-induced dissociation (CID) triggers the loss of isobutene (-56 Da) via a McLafferty-type rearrangement, yielding an intermediate at m/z 203.1026. Subsequent decarboxylation (-44 Da) yields the fully deprotected amine fragment at m/z 159.1128.

Figure 2: Primary ESI+ MS/MS fragmentation pathways, highlighting characteristic Boc group cleavage.

Table 2: HRMS (ESI+) Diagnostic Ions

| Ion Species | Formula | Theoretical m/z | Mass Error (ppm) | Diagnostic Significance |

| [M+H]+ | C12H23N2O4+ | 259.1652 | < 2.0 | Confirms intact molecular weight[1]. |

| [M+H-C4H8]+ | C8H15N2O4+ | 203.1026 | < 2.0 | Confirms presence of tert-butyl group. |

| [M+H-C5H8O2]+ | C7H15N2O2+ | 159.1128 | < 2.0 | Confirms carbamate linkage (Boc). |

| [M+H-H2O]+ | C12H21N2O3+ | 241.1546 | < 2.0 | Confirms free carboxylic acid moiety[1]. |

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality in Sample Handling: Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad band at ~3400 cm-1, which masks the critical Boc N-H stretching frequency. ATR eliminates this matrix interference, providing a pristine view of the hydrogen-bonding network.

Table 3: Key FT-IR (ATR) Vibrational Bands

| Wavenumber (cm-1) | Intensity | Assignment | Structural Implication |

| 3350 | Medium, sharp | N-H stretch | Secondary carbamate (Boc) amine. |

| 2950 - 2850 | Strong, broad | C-H stretch | Aliphatic piperidine ring protons. |

| 1710 | Strong, sharp | C=O stretch | Un-ionized carboxylic acid. |

| 1685 | Strong, sharp | C=O stretch | Urethane/carbamate carbonyl (Boc). |

| 1160 | Strong | C-O stretch | tert-butyl ether linkage. |

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, the following protocols must be strictly adhered to. They are designed with built-in validation checks.

Protocol 1: Quantitative 13C NMR Acquisition for Quaternary Carbon Detection

Objective: To obtain a high signal-to-noise (S/N) ratio for the C4 quaternary carbon without relying solely on 2D NMR.

-

Sample Preparation: Dissolve 25 mg of 4-(Boc-amino)-4-piperidineacetic acid[3] in 0.6 mL of DMSO-d6 (99.9% D). Add 1 drop of Trifluoroacetic acid-d1 (TFA-d1) to fully protonate the piperidine nitrogen, locking it into a single conformational state.

-

Instrument Setup: Tune and match the probe to the 13C frequency. Calibrate the 90-degree pulse width specifically for the sample to maximize magnetization transfer.

-

Parameter Optimization (The Causality Check): Set the relaxation delay (D1) to 5 seconds. Why? Quaternary carbons lack dipole-dipole relaxation pathways from attached protons. A standard 1-second D1 will saturate the C4 signal, rendering it invisible. A 5-second delay ensures complete T1 relaxation between scans.

-

Acquisition: Acquire a minimum of 1,024 scans with inverse-gated decoupling (e.g., zgig pulse program) if absolute quantification is required, or standard composite pulse decoupling (zgpg30) for routine structural confirmation.

-

Validation: The spectrum is valid only if the DMSO-d6 septet (39.5 ppm) achieves an S/N ratio > 100:1, ensuring baseline noise does not obscure the C4 peak at ~52.0 ppm.

Protocol 2: HRMS-ESI Sample Preparation and Infusion

Objective: To acquire accurate mass data while preventing in-source fragmentation of the labile Boc group.

-

Solvent Matrix: Prepare a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Why? Formic acid provides the necessary protons for ESI+ ionization, while methanol ensures the hydrophobic Boc group remains solvated during droplet evaporation.

-

Concentration: Dilute the stock solution to a final concentration of 1 µg/mL. Why? Concentrations above 5 µg/mL in ESI lead to space-charge effects in the ion trap/TOF tube, artificially broadening the mass peak and destroying sub-2 ppm mass accuracy.

-

Source Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250°C. Why? The Boc group is thermally labile. Temperatures exceeding 300°C will cause spontaneous thermal deprotection prior to ionization, falsely identifying the deprotected amine as the parent molecule.

-

Validation: The exact mass of the internal standard (e.g., Leucine Enkephalin) must read within 1.0 ppm of its theoretical value before and after the sample infusion.

References

-

PubChemLite. "1695082-42-8 (C12H22N2O4) - Structural Information and Predicted Collision Cross Section." PubChem Database, National Center for Biotechnology Information.[Link]

Sources

Overcoming Solubility Bottlenecks of 4-(Boc-amino)-4-piperidineacetic Acid in Organic Solvents: A Mechanistic and Practical Guide

Executive Summary

4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a highly valuable, cyclic α,α-disubstituted amino acid derivative frequently utilized as a building block in peptide synthesis and medicinal chemistry[1][2]. Despite its utility in designing highly helical peptides and targeted therapeutics, researchers consistently encounter a significant bottleneck: its stubborn insolubility in standard organic solvents[3].

As a Senior Application Scientist, I have observed that this solubility issue is not due to a lack of lipophilicity, but rather stems from the molecule's intrinsic thermodynamic properties—specifically, its existence as a zwitterion[3][4]. This whitepaper provides a comprehensive, field-proven guide to understanding the mechanistic causes of this insolubility and outlines self-validating protocols to overcome it without compromising the structural integrity of the molecule.

The Mechanistic Root of Insolubility: Zwitterionic Lattice Energy

To solve a solubility problem, one must first understand the solute's ionization state. 4-(Boc-amino)-4-piperidineacetic acid contains three key functional groups:

-

A carboxylic acid moiety (pKa ~3.5 - 4.0).

-

A secondary amine within the piperidine ring (pKa ~10.0 - 11.0).

-

A tert-butoxycarbonyl (Boc)-protected primary amine (neutral).

At neutral pH, or in the solid crystalline state, the acidic carboxyl group donates its proton to the basic piperidine nitrogen. This intramolecular acid-base reaction forms a zwitterion (an inner salt) characterized by a positively charged piperidinium cation and a negatively charged carboxylate anion[3][4].

Because of these dual charges, the molecules form a tightly packed crystal lattice held together by strong electrostatic intermolecular forces[4][5]. When introduced to non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes, the solvent-solute interactions are far too weak to overcome the crystal lattice energy, resulting in near-zero solubility[5][6]. Even in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), solubility remains frustratingly low without chemical intervention[3][7].

Solvent Profiling and Quantitative Solubility Data

The table below summarizes the expected solubility profile of 4-(Boc-amino)-4-piperidineacetic acid (and its close structural analogs) across common laboratory solvents[6][7].

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Observation |

| Water (pH 7.0) | 80.1 | < 0.1 | Exists as a neutral zwitterion; high lattice energy prevents dissolution[3][7]. |

| Methanol (MeOH) | 32.7 | ~ 2.5 | Protic nature disrupts some hydrogen bonding; requires sonication and heat (60°C)[7]. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 5 - 10 | Polar aprotic; provides moderate solvation of the zwitterionic charges. |

| Dimethylformamide (DMF) | 36.7 | 1 - 5 | Poor solubility without additives; requires base for >10 mg/mL concentrations. |

| Dichloromethane (DCM) | 9.1 | < 0.1 | Highly insoluble; non-polar solvent cannot solvate the charged species. |

| Hexane | 1.9 | Insoluble | Completely non-polar; zero disruption of the crystal lattice. |

Strategic Workarounds: The "pH-Shift" in Organic Media

To force the compound into an organic solution, we must disrupt the zwitterion by shifting the equilibrium toward a single-charged or neutral species[3][8]. This is achieved via the addition of an acid or a base.

The Acid-Mediated Approach (Not Recommended): Adding an acid (e.g., HCl) protonates the carboxylate group, yielding a net-positive piperidinium cation[3][4]. While this improves solubility in polar solvents, I strongly advise against this approach for this specific molecule. The Boc protecting group is highly acid-labile. Using strong acids like Trifluoroacetic acid (TFA) or HCl to enhance solubility risks premature deprotection of the 4-amino group, ruining the building block before synthesis even begins[2].

The Base-Mediated Approach (Best Practice): Adding a lipophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the piperidinium nitrogen[3]. This converts the zwitterion into a carboxylate anion paired with a highly lipophilic counter-cation (e.g., DIPEA-H⁺). This lipophilic salt complex dissolves instantly and completely in DCM or DMF, and the basic conditions perfectly preserve the Boc protecting group.

Logical relationship of solvent and pH-adjustment strategies for zwitterionic dissolution.

Experimental Protocol: Base-Assisted Solubilization for Peptide Coupling

This self-validating protocol ensures complete dissolution of 4-(Boc-amino)-4-piperidineacetic acid for downstream amide coupling reactions (e.g., using HATU or EDC/HOBt)[2][9].

Materials Required:

-

4-(Boc-amino)-4-piperidineacetic acid (Purity >95%)[10]

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Vortex mixer and ultrasonic bath

Step-by-Step Methodology:

-

Weighing: Accurately weigh 25.8 mg (0.1 mmol) of 4-(Boc-amino)-4-piperidineacetic acid into a dry 2 mL glass reaction vial.

-

Initial Solvation Attempt: Add 1.0 mL of anhydrous DCM or DMF to the vial.

-

Causality Check: Observe the vial. The compound will remain as a cloudy, white suspension. The solvent alone cannot break the electrostatic interactions of the zwitterion[5].

-

-

Base Addition (The Catalyst for Dissolution): Add 21 µL (0.12 mmol, 1.2 equivalents) of DIPEA directly to the suspension.

-

Causality Check: DIPEA acts as a proton acceptor, stripping the proton from the piperidine nitrogen (pKa ~10.5). The molecule transitions from a neutral zwitterion to a lipophilic DIPEA-carboxylate salt[3].

-

-

Agitation: Cap the vial and vortex for 30 seconds. If the solution is not entirely clear, place it in an ultrasonic bath at 25°C for 2 to 5 minutes[7].

-

Validation: Visually inspect the vial. The suspension will have cleared into a transparent, homogeneous solution. The system has self-validated the disruption of the crystal lattice.

-

Downstream Application: The solubilized compound is now ready for the addition of coupling reagents and the target amine.

Step-by-step experimental workflow for evaluating and enhancing organic solubility.

Conclusion

The apparent insolubility of 4-(Boc-amino)-4-piperidineacetic acid in organic solvents is an artifact of its zwitterionic state rather than an inherent lack of lipophilicity. By applying fundamental thermodynamic principles and utilizing a base-mediated pH shift (via DIPEA), researchers can rapidly and safely solubilize this critical building block without risking the integrity of the acid-labile Boc protecting group.

References

-

Chemistry LibreTexts. "1. Backgrounds of Amino Acids." LibreTexts. Available at: [Link]

-

Needham, Thomas E. "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI (1970). Available at:[Link]

-

Save My Exams. "Zwitterion - A level Chemistry Revision Notes." Save My Exams. Available at: [Link]

Sources

- 1. PubChemLite - 1695082-42-8 (C12H22N2O4) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. US7402564B1 - Synthetic peptide amides - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

4-(Boc-amino)-4-piperidineacetic acid as a building block in medicinal chemistry

4-(Boc-amino)-4-piperidineacetic Acid: A Quaternary -Amino Acid Scaffold

Technical Guide for Medicinal Chemistry Applications

Executive Summary

In the landscape of peptidomimetics and small molecule drug discovery, 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) represents a high-value "rigidifier." Unlike flexible linear linkers, this gem-disubstituted piperidine scaffold offers a quaternary carbon center that locks molecular conformation, reducing the entropic penalty of ligand-receptor binding.

This guide details the structural utility, synthetic accessibility, and medicinal chemistry applications of this building block.[1][2][3][4] It serves as a critical resource for scientists designing protease inhibitors , GPCR ligands (specifically CCR5 and somatostatin antagonists), and stabilized secondary structure mimetics .

Chemical Architecture & Properties

The core value of this scaffold lies in its topology. It is a cyclic

Structural Analysis

-

Quaternary Center: The C4 position is fully substituted, preventing racemization under standard coupling conditions and enforcing a specific exit vector for substituents.

-

-Amino Acid Character: The two-carbon spacing between the amine and the carboxylate (C4-CH2-COOH) classifies it as a

-

Orthogonality: The scaffold typically features:

- : Boc-protected (acid labile).

- : Secondary amine (can be Cbz, Fmoc, or Benzyl protected depending on the precursor).

- : Free carboxylic acid or ester.

| Property | Value / Description |

| CAS Number | 1695082-42-8 |

| Formula | |

| MW | 258.32 g/mol |

| pKa (Calc) | ~4.2 (COOH), ~9.8 (Piperidine NH) |

| Conformation | Chair conformation predominates; substituents at C4 adopt axial/equatorial positions based on steric bulk (A-value). |

Synthetic Pathways

The synthesis of 4-(Boc-amino)-4-piperidineacetic acid is non-trivial due to the construction of the quaternary center with a specific

Method A: HWE Olefination & Michael Addition (Scalable Route)

This method is preferred for large-scale preparation as it avoids the use of diazomethane.

-

Olefination: N-protected 4-piperidone reacts with triethyl phosphonoacetate (HWE reagent) to yield the

-unsaturated ester. -

Michael Addition: Conjugate addition of ammonia (or benzylamine followed by hydrogenolysis) introduces the amino group.

-

Protection & Hydrolysis: The amine is Boc-protected, and the ester is hydrolyzed to the acid.

Method B: Bucherer-Bergs & Homologation

-

Bucherer-Bergs: N-protected 4-piperidone reacts with KCN/(NH4)2CO3 to form the hydantoin.

-

Hydrolysis: Yields the

-amino acid (4-amino-4-carboxypiperidine). -

Homologation: Arndt-Eistert reaction converts the

-acid to the

Visualization: Synthetic Workflow (Method A)

Figure 1: Scalable synthetic route via Horner-Wadsworth-Emmons olefination and Michael addition.

Medicinal Chemistry Applications

Peptidomimetics & Turn Induction

The gem-disubstitution at C4 forces the peptide backbone into a kink. When incorporated into a peptide chain, this scaffold acts as a

-

Mechanism: The steric bulk of the piperidine ring restricts the

and -

Use Case: Designing analogues of somatostatin or neurokinin where a tight turn is required for receptor binding.

GPCR Ligand Design (CCR5 & Opioids)

The piperidine core is a "privileged structure" in GPCR medicinal chemistry.

-

CCR5 Antagonists: Derivatives of 4-aminopiperidine are potent CCR5 antagonists (e.g., Sch-350634).[5] The acetic acid side chain allows for extension into additional binding pockets.

-

Opioid Receptors: This scaffold is a homologue of the 4-anilidopiperidine class (fentanyl/carfentanil).[6] The extra methylene group in the acetic acid chain alters the distance to the anionic aspartate residue in the receptor, potentially modulating selectivity between

and

Bifunctional Linkers (PROTACs)

The scaffold offers distinct attachment points:

-

Piperidine Nitrogen: Can be alkylated or acylated to attach an E3 ligase ligand (e.g., Thalidomide derivative).

-

Acetic Acid/Amine: Attaches to the Warhead (protein of interest ligand). The rigidity reduces the "floppiness" of the linker, potentially improving the ternary complex stability.

Experimental Protocols

Protocol A: Standard Coupling (Solid Phase Peptide Synthesis)

Use this protocol to incorporate the building block into a peptide chain.

Reagents:

-

Resin: Rink Amide or Wang Resin.

-

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEA.

-

Solvent: DMF (anhydrous).

Step-by-Step:

-

Activation: Dissolve 4-(Boc-amino)-4-piperidineacetic acid (3.0 eq relative to resin) in DMF (0.2 M). Add HATU (2.9 eq) and DIPEA (6.0 eq).

-

Pre-activation: Stir for 2 minutes to form the active ester. Note: Do not exceed 5 minutes to avoid potential side reactions at the quaternary center.

-

Coupling: Add the activated solution to the deprotected resin-bound amine. Shake at room temperature for 2 hours.

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The steric hindrance at the quaternary center may require double coupling.

-

Capping: Cap unreacted amines with acetic anhydride/pyridine if the reaction is incomplete.

Protocol B: Orthogonal Deprotection

-

Boc Removal: Treat with 20% TFA in DCM for 30 minutes. (Scavengers like triisopropylsilane are recommended if the molecule contains Trp/Met).

-

Piperidine N-Deprotection (if Cbz protected): Hydrogenation (

, Pd/C) in MeOH/EtOAc.

Decision Logic: When to Use This Scaffold

Figure 2: Decision matrix for selecting the 4-(Boc-amino)-4-piperidineacetic acid scaffold.

References

-

Teodori, E., et al. (2004). "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.

-

Tagat, J. R., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 14(17), 4509-4512.

- Vardanyan, R., & Hruby, V. (2014). "Synthesis and biological evaluation of 4-substituted piperidines." Future Medicinal Chemistry. (Contextual grounding on piperidine scaffolds in opioid research).

-

Sun, A., et al. (2018).[7] "Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation." Chemical Science.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Engineering Conformational Constraints: A Technical Guide to Structural Analogs of 4-(Boc-amino)-4-piperidineacetic Acid

Executive Summary

In the realm of peptidomimetic drug design, overcoming the inherent pharmacokinetic liabilities of natural peptides—such as rapid proteolytic degradation and poor membrane permeability—requires the strategic introduction of conformational constraints. The 4-(Boc-amino)-4-piperidineacetic acid scaffold (and its structural analogs) represents a highly specialized class of cyclic β-amino acid derivatives. By embedding a quaternary stereocenter within a piperidine ring, this scaffold restricts the phi (

This whitepaper explores the structural biology, structure-activity relationships (SAR), and synthetic methodologies of 4-amino-4-piperidineacetic acid analogs, providing actionable, self-validating protocols for their integration into modern drug discovery pipelines.

Structural Biology & Mechanistic Rationale

The utility of the piperidineacetic acid scaffold extends beyond simple structural rigidity; it is a critical pharmacophore in the stabilization of specific receptor states. A prime example is its application in the design of integrin inhibitors.

Closure-Stabilizing Integrin Antagonists

Historically, small-molecule integrin inhibitors (e.g., targeting

Structural analogs of piperidineacetic acid, such as the active moieties in gantofiban, act as "pure closing inhibitors." Crystallographic data reveals that the polar nitrogen atom (N1) of the piperidine/piperazine ring is essential for stabilizing the bent-closed integrin state[3].

Mechanistic Causality: The piperidine N1 atom acts as a precise hydrogen bond donor to a specific water molecule ("Water 2") in the binding pocket. Water 2 subsequently hydrogen-bonds to "Water 1", which coordinates the metal ion in the metal-ion-dependent adhesion site (MIDAS) and the Ser123 oxygen[4]. Expulsion of Water 1 is a thermodynamic prerequisite for the integrin to transition to the open conformation. By anchoring this water network, the piperidineacetic acid scaffold effectively locks the integrin in its inactive, bent-closed state[5].

Caption: Mechanism of integrin bent-closed state stabilization via piperidine N1-mediated water network.

Structural Analogs and SAR Profiling

Modifying the 4-(Boc-amino)-4-piperidineacetic acid scaffold allows chemists to tune lipophilicity, steric bulk, and target affinity.

-

Ring Size Variations (Pyrrolidine & Azepane Analogs): Contracting the ring to a 5-membered pyrrolidine alters the trajectory of the acetic acid side chain, often favoring tighter β-turn mimicry. Expanding to a 7-membered azepane increases entropic penalty but can capture larger hydrophobic pockets.

-

Chain Homologation (

vs. -

N1-Substitutions: The basicity of the piperidine nitrogen can be modulated via alkylation, arylation, or acylation, directly impacting the compound's pKa and oral bioavailability.

Quantitative Data: Analog Comparison

| Scaffold Analog | Ring Size | Amino Acid Type | Typical pKa (N1) | Helix Propensity | Primary Application |

| 4-Amino-4-piperidinecarboxylic acid | 6 | 9.8 | High | Water-soluble helical peptides[1] | |

| 4-Amino-4-piperidineacetic acid | 6 | 10.1 | Moderate | Integrin antagonists (e.g., Gantofiban)[3] | |

| 3-Amino-3-pyrrolidineacetic acid | 5 | 9.2 | Low (Turn) | GPCR ligands, Spirocyclics | |

| 4-Amino-1-acyl-piperidineacetic acid | 6 | Non-basic | Low | Protease inhibitors |

Synthetic Methodologies & Protocols

The synthesis of quaternary

Protocol 1: Synthesis of 4-(Boc-amino)-4-piperidineacetic acid via Arndt-Eistert Homologation

Causality: Direct synthesis of the

Step-by-Step Methodology:

-

Strecker Reaction: Dissolve 1-Boc-piperidin-4-one (1.0 eq) in a mixture of aqueous ammonia and ammonium chloride. Add sodium cyanide (1.2 eq) dropwise at 0°C. Rationale: The high concentration of ammonia drives the equilibrium toward the imine, which is subsequently trapped by the cyanide ion to form the

-amino nitrile. -

Hydrolysis: Reflux the isolated

-amino nitrile in 6M HCl for 24 hours to yield 4-amino-piperidine-4-carboxylic acid. Caution: This removes the N1-Boc group. -

Reprotection: React the intermediate with di-tert-butyl dicarbonate (

) in a biphasic NaOH/Dioxane system to selectively protect both the N1 and C4-amino groups, yielding 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. -

Arndt-Eistert Homologation:

-

Activate the carboxylic acid using isobutyl chloroformate and N-methylmorpholine at -15°C.

-

Add ethereal diazomethane to form the diazoketone. Rationale: Diazomethane insertion is highly specific and preserves the quaternary stereocenter.

-

Perform Wolff rearrangement using silver benzoate (

) in aqueous dioxane to yield the final 4-(Boc-amino)-4-piperidineacetic acid.

-

Caption: Synthetic workflow for 4-amino-4-piperidineacetic acid via Strecker and Arndt-Eistert reactions.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The quaternary nature of the C4 carbon creates severe steric shielding around the amino group. Standard coupling reagents (e.g., HBTU/DIPEA) will fail or result in massive deletion sequences. A highly reactive, less sterically hindered active ester must be generated.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group.

-

Activation: In a separate vial, dissolve 4-(Boc-amino)-4-piperidineacetic acid (3.0 eq) and HATU (2.9 eq) in DMF. Add HOAt (3.0 eq) and collidine (6.0 eq). Rationale: HOAt forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which is significantly more efficient for sterically hindered couplings than HOBt. Collidine is used instead of DIPEA to minimize base-catalyzed epimerization (though less relevant for achiral quaternary centers, it maintains a cleaner reaction profile).

-

Coupling: Add the activated mixture to the resin and agitate at 45°C for 4 hours. Rationale: Elevated temperature (microwave-assisted if available) provides the kinetic energy required to overcome the steric barrier of the quaternary center.

-

Validation: Perform a Kaiser test. If positive, repeat the coupling step before proceeding to the next amino acid.

Conclusion

The 4-(Boc-amino)-4-piperidineacetic acid scaffold is a masterclass in rational drug design. By leveraging the geometric constraints of the piperidine ring and the precise spatial arrangement of the

References

1.[1] Wysong, C. L., et al. "4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link] 2.[6] "Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil." ResearchGate. Available at:[Link] 3.[3] Lin, F.-Y., et al. "A general chemical principle for creating closure-stabilizing integrin inhibitors." PMC - NIH. Available at:[Link] 4.[2] Springer, T. A., et al. "A general chemical principle for creating closure-stabilizing integrin inhibitors." PMC - NIH. Available at:[Link] 5.[4] "Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications." MDPI. Available at:[Link] 6.[5] "7UCY: Integrin alpha IIB beta3 complex with gantofiban." RCSB PDB. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general chemical principle for creating closure-stabilizing integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

Commercial & Technical Profile: 4-(Boc-amino)-4-piperidineacetic Acid

This guide provides an in-depth technical analysis of 4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8), a specialized gem-disubstituted piperidine building block. It is structured to serve drug discovery professionals requiring procurement strategies, synthesis validation, and application insights.

Executive Summary

4-(Boc-amino)-4-piperidineacetic acid is a rare, high-value scaffold used primarily in peptidomimetic drug design. Its structure features a piperidine ring gem-disubstituted at the 4-position with a protected amino group (tert-butoxycarbonyl) and an acetic acid side chain. This specific geometry forces the piperidine ring into a chair conformation that rigidly orients substituents, making it an ideal "turn inducer" in peptide backbones and a pharmacophore scaffold for GPCR ligands (e.g., CCR5, M3 antagonists).

Unlike its more common isomer, 1-Boc-4-amino-4-piperidinecarboxylic acid (where the ring nitrogen is protected), this molecule possesses a free secondary amine on the ring and a Boc-protected primary amine at the quaternary center. This orthogonal protection scheme allows for immediate functionalization of the piperidine nitrogen without deprotection steps, streamlining library synthesis.

Chemical Identity & Specifications

| Parameter | Specification |

| Chemical Name | 4-(Boc-amino)-4-piperidineacetic acid |

| CAS Number | 1695082-42-8 |

| Synonyms | 2-(4-((tert-butoxycarbonyl)amino)piperidin-4-yl)acetic acid; N-Boc-4-amino-4-carboxymethylpiperidine |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.32 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1(CC(O)=O)CCNCC1 |

| Core Motif | Gem-disubstituted piperidine (Gamma-amino acid analog) |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

| pKa (Calc) | Amine: ~10.5 (Piperidine NH); Acid: ~4.2 (COOH) |

Supply Chain Landscape

The commercial availability of CAS 1695082-42-8 is limited compared to its 1-Boc analogs. It is classified as a Tier 3 Building Block (Specialty/Custom Synthesis), rather than a Tier 1 commodity.

Primary Suppliers & Distributors

Based on current global inventories, the following suppliers are verified sources. Note that "In-Stock" status for this tier often implies a lead time of 2–3 weeks for re-synthesis.

| Supplier | Region | Catalog Status | Purity Guarantee | Notes |

| BLD Pharm | Global/China | Listed | >95% | Primary source for small scale (1g - 10g). |

| GuideChem Network | Aggregator | Varies | Varies | Aggregates smaller synthesis houses; requires strict QA. |

| WuXi AppTec | Global | Custom | >98% | Recommended for bulk (>100g) via FTE/FFS contracts. |

| Enamine | Ukraine/EU | Custom | >95% | Likely available via their "REAL" database logic (Make-on-Demand). |

Strategic Procurement Directive

For drug development campaigns requiring >10 grams:

-

Do not rely on catalog stock. The "free piperidine NH" makes this compound prone to dimerization or aggregation over long storage periods if not salt-formed.

-

Request the HCl or TFA salt. The free base zwitterion is less stable.

-

Initiate Custom Synthesis: If catalog lead times exceed 4 weeks, commission a synthesis batch (See Section 5).

Synthesis & Manufacturing (The Self-Validating System)

To ensure Scientific Integrity , one must understand the provenance of the material. The synthesis of gem-disubstituted piperidines with an acetic acid side chain is non-trivial. The most robust "Self-Validating" route—which you can use to audit supplier routes—is the Strecker-Arndt-Eistert Homologation .

The "Expert" Route: Homologation Strategy

This protocol validates the structure because the starting material (4-piperidone) guarantees the ring size, and the Arndt-Eistert sequence guarantees the extension of the carboxylic acid to the acetic acid side chain without scrambling the quaternary center.

Figure 1: Validated synthesis pathway via Arndt-Eistert homologation to ensure regiochemical fidelity.

Quality Assurance Protocol

When receiving this material from a supplier, the following analytical signals are mandatory to confirm identity and exclude the common impurity (the non-homologated amino acid):

-

1H NMR (DMSO-d6):

-

Distinctive Singlet: Look for a singlet at δ ~2.4-2.6 ppm integrating to 2H. This corresponds to the -CH2-COOH methylene group. If this is absent, you likely have the alpha-amino acid (COOH attached directly to the ring).

-

Boc Group: Strong singlet at δ 1.4 ppm (9H).

-

Piperidine Ring: Multiplets at δ 1.6–3.0 ppm.

-

-

LCMS:

-

Target Mass: [M+H]+ = 259.32.

-

Common Impurity Mass: [M+H]+ = 245.30 (Missing the CH2 methylene).

-

Applications in Drug Discovery

This scaffold is uniquely valuable for Constrained Peptidomimetics .

Turn Inducers in Peptide Design

The gem-disubstitution at the 4-position forces the piperidine ring into a rigid chair conformation. When incorporated into a peptide backbone, the orthogonal vectors of the amino and acetic acid groups induce a specific turn (often a

GPCR & Protease Inhibitors

-

CCR5 Antagonists: The 4-amino-piperidine core is a privileged structure in HIV entry inhibitors (e.g., Vicriviroc analogs). The acetic acid arm provides a "handle" to reach into polar pockets (e.g., Asp/Glu residues) within the receptor binding site.

-

M3 Muscarinic Antagonists: Used as a linker to connect bi-aryl pharmacophores, providing optimal spacing and solubility.

Figure 2: Strategic utility of the scaffold in modern medicinal chemistry modalities.

Handling and Stability

-

Storage: Store at -20°C. The compound is hygroscopic.

-

Reactivity Warning: The free secondary amine is nucleophilic. Avoid storage in solvents containing ketones or aldehydes to prevent unintended imine formation.

-

Deprotection: The Boc group is acid-labile (TFA/DCM or HCl/Dioxane). Ensure the acetic acid moiety is protected (e.g., as a methyl ester) if selective N-deprotection is required, although the Boc removal is generally orthogonal to the carboxylic acid.

References

-

BLD Pharm. (2023). Product Datasheet: 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8).[1] Retrieved from

-

PubChem. (2023).[2] Compound Summary: 2-(4-aminopiperidin-4-yl)acetic acid derivatives. National Library of Medicine. Retrieved from

-

Jones, S. P., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space. Royal Society of Chemistry. Retrieved from

-

Vertex Pharmaceuticals. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

-

Cayman Chemical. (2023). 4-(N-Boc-amino)piperidine Technical Information. Retrieved from

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of 4-(Boc-amino)-4-piperidineacetic Acid in Solid-Phase Peptide Synthesis

This Application Note is designed to guide the incorporation of 4-(Boc-amino)-4-piperidineacetic acid (a gem-disubstituted, conformationally constrained diamino acid scaffold) into solid-phase peptide synthesis (SPPS) workflows.

This guide assumes the standard Fmoc/tBu orthogonal protection strategy, where the Boc group on the 4-amino position serves as a semi-permanent protecting group (removed during final TFA cleavage) or a handle for post-cleavage modification (if using specific resins).

Executive Summary

4-(Boc-amino)-4-piperidineacetic acid is a specialized building block used to introduce conformational constraints (typically

Key Challenges:

-

Steric Hindrance: The quaternary center at C4 and the secondary amine (N1) of the piperidine ring create significant steric barriers during coupling.

-

Solubility: The rigid piperidine scaffold can induce on-resin aggregation.

-

Detection: Standard Kaiser tests fail for secondary amines (N1); the Chloranil or p-Nitrophenol test is required.

Strategic Considerations & Chemical Logic

Structural Definition & Orthogonality

Ensure your building block matches the specific isomer required. This guide addresses the Gem-Disubstituted C4 Scaffold :

-

C4 Position: Substituted with -NH-Boc and -CH_2-COOH.

-

N1 Position: Secondary amine (requires Fmoc protection for SPPS elongation).

Protection Scheme (Fmoc SPPS):

- -Amine Equivalent (N1): Must be Fmoc-protected to allow chain assembly. If your starting material has a free N1, you must perform a solution-phase Fmoc protection before SPPS (See Supplementary Protocol A).

-

Side-Chain Amine (C4-NH): Boc-protected . Stable to 20% Piperidine (Fmoc removal). Cleaved by 95% TFA (Final cleavage).

Coupling Logic

-

Activation: The acetic acid arm (-CH_2-COOH) is less hindered than a direct carboxyl (-COOH), allowing standard activation (HATU/DIC).

-

Acylation of N1: When coupling the next amino acid to the N1 piperidine nitrogen, you are acylating a hindered secondary amine. This requires high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]

-

Resin: Rink Amide (0.6 mmol/g) or Wang Resin (for C-terminal acids).

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF (peptide grade), DCM, NMP (N-methylpyrrolidone - recommended for difficult couplings).

-

Monitoring: Chloranil Test Kit (for secondary amines).

Workflow Diagram (Graphviz)

Figure 1: SPPS workflow for incorporating 4-(Boc-amino)-4-piperidineacetic acid. Note the switch from Kaiser to Chloranil test at Step 5.

Step-by-Step Procedure

Step A: Preparation of the Building Block

Ensure the N1-Piperidine nitrogen is Fmoc-protected.

-

Dissolve Fmoc-4-(Boc-amino)-4-piperidineacetic acid (3.0 eq relative to resin loading) in NMP.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately prior to addition to the resin.

-

Note: Pre-activation should not exceed 2 minutes to avoid racemization (though less risky with this achiral/quaternary center, it minimizes side reactions).

Step B: Coupling to the Resin (or Previous AA)

-

Transfer the activated solution to the reaction vessel containing the deprotected resin.

-

Agitate (shake/vortex) for 2 to 4 hours at room temperature. Extended time is required due to the bulk of the piperidine ring.

-

Wash resin: DMF (5x), DCM (3x), DMF (3x).

-

QC Check: Perform a Kaiser Test .

-

Blue: Incomplete coupling. Recouple using fresh reagents.

-

Yellow/Colorless: Complete coupling. Proceed.

-

Step C: Elongation (The Critical Step)

The N1 nitrogen is now the N-terminus. It is a secondary amine.

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.[2]

-

Coupling the Next Amino Acid:

-

Use HATU or PyAOP (preferred for secondary amines).

-

Use Double Coupling protocol automatically:

-

Round 1: 1 hour at RT.

-

Round 2: 1 hour at RT (fresh reagents).

-

-

Solvent: Use NMP or a mixture of DMF/DCM (1:1) to improve swelling and accessibility.

-

-

QC Check: Perform a Chloranil Test (acetaldehyde/chloranil).

-

Note: The Kaiser test will NOT detect free secondary amines reliably.

-

Blue/Green: Positive (Unreacted secondary amine). Recouple.

-

Colorless/Brown: Negative (Coupled).

-

Step D: Final Cleavage & Boc Removal

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Prepare Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%) .

-

Add cocktail to resin and shake for 2-3 hours .

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Summary & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Slow Coupling (Step B) | Kaiser test remains blue after 4h. | Steric bulk of the gem-disubstituted center. | Switch to PyAOP/HOAt at 50°C (microwave assisted if available, max 60°C). |

| Incomplete Acylation (Step C) | Chloranil test positive after double coupling. | Low nucleophilicity of N1-piperidine. | Use Sym-collidine instead of DIPEA; try HATU in NMP at 60°C. |

| Aggregation | Resin clumps; flow rate drops. | Hydrophobic interaction of piperidine rings. | Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for washes and coupling. |

| Product Mass +100 Da | Mass spec shows +100 Da adduct. | Boc group not removed. | Incomplete TFA cleavage. Extend cleavage time to 4 hours or use fresh TFA. |

Supplementary Protocol A: Fmoc Protection of N1 (If required)

Use this if your material is supplied as "4-(Boc-amino)-4-piperidineacetic acid" (free secondary amine).

-

Dissolve 1.0 eq of the amino acid in Water/Dioxane (1:1) .

-

Add 1.5 eq NaHCO3 .

-

Add 1.1 eq Fmoc-OSu (Fmoc-N-hydroxysuccinimide) slowly at 0°C.

-

Stir at RT for 12 hours.

-

Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

-

Wash organic layer with brine, dry over MgSO4, and concentrate.

-

Result:N-Fmoc-4-(Boc-amino)-4-piperidineacetic acid (Ready for SPPS).

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455-2504.

-

Teodori, E., et al. (2004).[8] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives." Journal of Medicinal Chemistry, 47(24), 6070-6081.[8]

- Albericio, F., & Tulla-Puche, J. (2008). "The Professional's Guide to Peptide Synthesis." CRC Press. (Standard reference for Chloranil test protocols).

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chempep.com [chempep.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 8. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Incorporating 4-(Boc-amino)-4-piperidineacetic Acid into Peptide Sequences

This Application Note is structured to guide researchers through the complex process of incorporating the sterically hindered, non-canonical amino acid 4-(Boc-amino)-4-piperidineacetic acid (Boc-Apc-OH derivative) into peptide sequences.

Abstract & Molecule Profile

The incorporation of 4-(Boc-amino)-4-piperidineacetic acid presents a unique set of synthetic challenges and opportunities. Structurally, this molecule features a piperidine ring with a gem-disubstituted quaternary center at position 4, bearing both a protected amino group (-NH-Boc) and an acetic acid moiety (-CH2-COOH).

This scaffold acts as a rigid conformational constraint, often inducing

Key Structural Challenges:

-

Steric Bulk: The C4 quaternary center severely reduces the reactivity of the 4-amino group.

-

Orthogonality: The N1-piperidine nitrogen must be protected (e.g., Fmoc, Cbz, or Benzyl) distinct from the N4-Boc group to ensure linear synthesis.

-

Solubility: The rigid hydrophobic core can lead to on-resin aggregation.

Pre-Synthesis Preparation: Scaffold Protection

Critical Step: Commercial sources often supply 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) with the piperidine nitrogen (N1) unprotected. Before SPPS, N1 must be protected to prevent uncontrolled side reactions.

Protocol: N1-Fmoc Protection (For Boc-SPPS Strategy)

If utilizing Boc-chemistry SPPS, the N1 position requires base-stable protection (e.g., Fmoc or Z).

Reagents:

-

4-(Boc-amino)-4-piperidineacetic acid (1.0 eq)[1]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

NaHCO3 (2.5 eq)

-

Solvent: Water/Dioxane (1:1 v/v)

Procedure:

-

Dissolve the amino acid in Water/Dioxane.

-

Add NaHCO3 and stir until dissolved.

-

Add Fmoc-OSu slowly at 0°C.

-

Warm to room temperature and stir for 4–6 hours.

-

Acidify with 1M HCl to pH 2–3.

-

Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Validation: Verify mono-protection via LC-MS (Target Mass: MW + Fmoc).

Solid Phase Peptide Synthesis (SPPS) Protocol

Recommended Strategy: Boc-Chemistry SPPS. Rationale: The building block contains a Boc-protected amine.[1][2][3][4][5][6] Using it in Fmoc-SPPS is only viable if it is the N-terminal residue. If chain elongation is required, the Boc group must be removed with TFA, which is incompatible with standard Fmoc resins (e.g., Wang, Rink Amide). Therefore, this protocol focuses on Boc-SPPS on MBHA resin.

Phase A: Coupling the Residue TO the Resin

The acetic acid arm (-CH2-COOH) is less hindered than the amine, allowing for standard activation.

Reagents:

-

Protected AA: N1-Fmoc-4-(Boc-amino)-4-piperidineacetic acid (3.0 eq)

-

Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

-

Additive: Oxyma Pure (3.0 eq)

-

Solvent: DMF/NMP (1:1)[7]

Steps:

-

Pre-activation: Dissolve AA and Oxyma in DMF. Add DIC. Activate for 2–3 minutes.

-

Coupling: Add mixture to the neutralized resin.

-

Time: Shake for 60–90 minutes at Room Temperature.

-

Monitoring: Perform Kaiser Test. (Expect: Colorless beads/Yellow solution = Complete).

Phase B: Deprotection (Boc Removal)

Reagent: 50% TFA in DCM with 0.5% Indole (scavenger). Steps:

-

Wash resin with DCM (3x).

-

Treat with 50% TFA/DCM for 2 min (Flow wash).

-

Treat with 50% TFA/DCM for 20 min (Batch).

-

Wash with DCM (3x), then 5% DIPEA/DCM (Neutralization).

Phase C: Chain Elongation (The "Difficult Coupling")

This is the critical bottleneck. The amine is attached to a quaternary carbon. Standard coupling will fail.

High-Efficiency Coupling Protocol: We recommend HATU/HOAt activation with extended reaction times or Microwave assistance.

| Parameter | Standard Protocol | Hindered Protocol (Recommended) |

| Coupling Reagent | HBTU / DIC | HATU or PyAOP |

| Additive | HOBt | HOAt (7-Aza-1-hydroxybenzotriazole) |

| Equivalents | 3-4 eq | 4-5 eq |

| Base | DIPEA (6-8 eq) | TMP (2,4,6-Trimethylpyridine) or DIPEA |

| Temperature | RT | 50°C - 75°C (Microwave) or 50°C (Conventional) |

| Time | 1 hour | 2 x 2 hours (Double Couple) |

| Solvent | DMF | NMP (Superior solvation of aggregates) |

Step-by-Step Elongation:

-

Dissolve the next Fmoc-Amino Acid (5 eq) and HATU (4.9 eq) in NMP.

-

Add Base: Add HOAt (5 eq) and DIPEA (10 eq). Note: Pre-activation should not exceed 30 seconds to avoid racemization of the incoming AA.

-

Transfer immediately to the resin containing the deprotected 4-amino-piperidine residue.

-

React:

-

Microwave: 75°C for 10 minutes (25W).

-

Conventional: 50°C for 3 hours.

-

-

Wash with NMP.

-

Repeat (Double Coupling) with fresh reagents.

-

Test: Chloranil Test (Sensitive for secondary/hindered amines). Kaiser test may give false negatives due to steric shielding.

Visualization of Workflow

The following diagram illustrates the critical decision pathways and steric bottlenecks in the synthesis.

Figure 1: Strategic workflow for incorporating the hindered piperidine scaffold, highlighting the critical elongation bottleneck.

Troubleshooting & Optimization

Issue: Incomplete Coupling to the 4-Amino Group

Mechanism: The gem-dimethyl effect combined with the piperidine ring creates a "neopentyl-like" amine environment. The nucleophile is buried. Solution:

-

Switch Reagent: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts often outperform uronium salts in hindered couplings.

-

Solvent Magic: Use 100% NMP or a mixture of DMSO/NMP (1:4) . DMSO acts as a chaotrope to disrupt secondary structure aggregation.

-

Acyl Fluorides: Convert the incoming amino acid to an acid fluoride (using TFFH) which is smaller and more reactive than the OBt/OAt active ester.

Issue: Piperidine Ring Aggregation

Mechanism: The hydrophobic piperidine core can induce beta-sheet aggregation on the resin. Solution: Use ChemMatrix resin (PEG-based) instead of Polystyrene to improve swelling.

References

-

Albericio, F., & Barluenga, S. (2007). Efficient peptide coupling involving sterically hindered amino acids. This seminal paper discusses the use of PyAOP and HATU for Aib and similar hindered residues.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7] Introduces HOAt for hindered couplings.

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DIC, Piperidine). All procedures should be performed in a fume hood with appropriate PPE.

Sources

- 1. 6271-07-4_CAS号:6271-07-4_1,3-Dioxolo[4, 5-g]isoquinoline, 7,8-dihydro-5- (3,4,5-trimethoxyphenyl)-, hydrochloride - 化源网 [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1695082-42-8|4-(Boc-amino)-4-piperidineacetic acid|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 4-(N-Boc-amino)piperidine | CAS 73874-95-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. N-Boc-4-(Fmoc-氨基)哌啶-4-羧酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: In Vitro and In Vivo Studies of 4-(Boc-amino)-4-piperidineacetic Acid Derivatives

This guide details the experimental characterization of 4-(Boc-amino)-4-piperidineacetic acid (CAS 1695082-42-8) and its bioactive derivatives. This scaffold represents a gem-disubstituted, conformationally constrained

Its primary utility lies in two domains:

-

Peptidomimetics: Inducing stable secondary structures (e.g.,

-turns, -

Neuropathic Pain & Epilepsy: Functioning as an

calcium channel ligand, similar to Gabapentin and Pregabalin.

Part 1: Strategic Design & Synthetic Considerations

The Scaffold Advantage

The 4-(Boc-amino)-4-piperidineacetic acid scaffold offers a unique "molecular handle." Unlike the carbocyclic Gabapentin, the piperidine nitrogen (N1) allows for further functionalization (alkylation, acylation) without disrupting the pharmacophore at C4. This enables the creation of dual-action ligands or the optimization of pharmacokinetic properties (solubility/permeability).

Synthetic Handling Protocol

Challenge: The quaternary center at C4 creates significant steric hindrance, making the coupling of the acetic acid tail or the deprotected amine difficult using standard protocols.

Optimized Coupling Protocol (for Peptidomimetics):

-

Deprotection: Remove Boc group using 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetate salts which can interfere with biological assays).

-

Coupling Reagents: Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of standard EDC/HOBt.

-

Conditions:

-

Solvent: DMF/NMP (1:1 ratio) to improve solubility of the zwitterionic intermediate.

-

Base: DIPEA (3.0 equivalents).[1]

-

Time: Extended reaction time (4–6 hours) is required due to the steric bulk.

-

Part 2: In Vitro Profiling Protocols

Primary Target Assay: Subunit Binding

For derivatives designed as Gabapentinoids, affinity for the

Mechanism: Ligand binding reduces the trafficking of VGCCs to the presynaptic membrane, decreasing calcium influx and neurotransmitter (Glutamate/Substance P) release.

Protocol: [³H]-Gabapentin Radioligand Binding Assay

-

Objective: Determine the Binding Affinity (

) of the derivative. -

Tissue Source: Porcine cerebral cortex synaptic membranes (rich in

).

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 100,000 x g for 30 min. Resuspend pellet to protein conc. of ~0.5 mg/mL.

-

Incubation:

-

Total Binding: 100 µL Membranes + 50 µL [³H]-Gabapentin (10 nM final) + 50 µL Buffer.

-

Non-Specific Binding (NSB): Add 10 µM unlabeled Gabapentin.

-

Test Compound: Add 50 µL of derivative (concentration range: 1 nM – 100 µM).

-

-

Reaction: Incubate for 45 minutes at 25°C (room temperature ensures equilibrium).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

-

Quantification: Liquid scintillation counting.

-

Data Analysis: Calculate

and convert to

Metabolic Stability: Microsomal Stability Assay

The piperidine ring is susceptible to oxidative metabolism (N-oxidation or

Protocol:

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Incubation: Spike test compound (1 µM) into microsomes at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS (MRM mode). Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Part 3: In Vivo Pharmacokinetics & Efficacy

Pharmacokinetic (PK) Profile

A major challenge for piperidine-based zwitterions is oral bioavailability. Gabapentin utilizes the LAT1 (L-type Amino Acid Transporter) for gut absorption. Derivatives with bulky N-substituents may lose affinity for LAT1, requiring prodrug strategies.

Rat PK Study Design:

-

Animals: Male Sprague-Dawley rats (n=3 per group), jugular vein cannulated.

-

Dosing:

-

Group A: IV Bolus (1 mg/kg) – Vehicle: Saline.

-

Group B: Oral Gavage (10 mg/kg) – Vehicle: Methylcellulose (0.5%).

-

-

Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Key Parameters:

,

Efficacy Model: Spinal Nerve Ligation (SNL)

This model mimics neuropathic pain and is highly sensitive to

Protocol:

-

Induction: Under anesthesia, expose the left L5 and L6 spinal nerves. Tightly ligate them with 6-0 silk suture.

-

Recovery: Allow 7–10 days for mechanical allodynia to develop.

-

Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments. Only rats with PWT < 4g are included.

-

Treatment: Administer Test Compound (e.g., 30, 100 mg/kg PO) or Vehicle.

-

Readout: Measure PWT at 1, 2, 4, and 6 hours post-dose.

-

Success Criteria: A significant increase in PWT (reversal of allodynia) compared to vehicle, ideally comparable to a Pregabalin positive control.

Part 4: Data Visualization & Pathways

Mechanism of Action: Modulation

The following diagram illustrates how the derivative interrupts the pain signaling pathway.

Figure 1: Mechanism of Action for Aza-Gabapentinoids. The compound binds

Experimental Workflow: From Scaffold to Lead

Figure 2: Integrated Drug Discovery Workflow. A stage-gate process ensuring only stable, high-affinity compounds progress to in vivo efficacy models.

Part 5: Summary of Key Data Parameters[2]

| Parameter | Assay / Method | Target Value (Lead Candidate) | Notes |

| Binding Affinity ( | [³H]-Gabapentin Binding | < 50 nM | Comparable to Gabapentin ( |

| Metabolic Stability | Human Microsomes | Piperidine N-oxidation is the primary risk. | |

| Permeability ( | Caco-2 Assay | Essential for oral dosing; assesses LAT1 transport. | |

| Bioavailability ( | Rat PK (PO vs IV) | > 50% | Zwitterions often suffer from poor passive diffusion. |

| Efficacy (ED50) | SNL Model (Rat) | < 30 mg/kg | Lower dose reduces sedation side effects. |

References

-

Mechanistic Basis of Gabapentinoid Action

- Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel." Journal of Biological Chemistry.

-

Synthesis of Constrained Amino Acids

- Satzinger, G. (1994). "Antiepileptics from gamma-aminobutyric acid." Arzneimittelforschung. (Foundational work on Gabapentin/cyclic amino acids).

-

Peptidomimetic Design using Piperidine Scaffolds

-

Trabocchi, A., & Guarna, A. (2025).[2] "Peptidomimetics in Organic and Medicinal Chemistry." ResearchGate.

-

-

In Vivo Neuropathic Pain Protocols

- Kim, S. H., & Chung, J. M. (1992).

-

Commercial Availability & Structure Verification

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Coupling of 4-(Boc-amino)-4-piperidineacetic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the racemization of 4-(Boc-amino)-4-piperidineacetic acid during peptide coupling reactions. This sterically hindered, α,α-disubstituted amino acid analog presents unique challenges to maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(Boc-amino)-4-piperidineacetic acid prone to racemization?

A1: Any chiral amino acid (excluding glycine) can undergo racemization during peptide synthesis.[1] The process involves the loss of stereochemical integrity at the α-carbon. For 4-(Boc-amino)-4-piperidineacetic acid, its steric bulk can slow down the desired coupling reaction, providing a greater opportunity for side reactions that lead to racemization to occur. The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid, which can then lead to epimerization.[2][3]

Q2: What are the consequences of racemization in my final peptide product?

A2: The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] Racemization introduces diastereomeric impurities that can be challenging to separate from the target peptide.[1] These impurities can lead to a significant reduction or complete loss of biological efficacy and may introduce off-target effects.[1]

Q3: Are there specific coupling reagents that are better at preventing racemization with this type of amino acid?

A3: Yes, the choice of coupling reagent is a critical factor.[2] For sterically hindered amino acids like 4-(Boc-amino)-4-piperidineacetic acid, uronium and phosphonium salt-based reagents are generally preferred over carbodiimides used alone.[4][5] Reagents like HATU, HCTU, and PyAOP are particularly effective as they form highly reactive activated esters, which can accelerate the coupling reaction and minimize the time for racemization to occur.[5]

Q4: How important is the choice of base in the coupling reaction?

A4: The choice and concentration of the base are extremely important.[1] Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate the rate of racemization by promoting the abstraction of the α-proton.[1][6] For sensitive couplings, it is advisable to use a weaker or more sterically hindered base.[1][7]

Troubleshooting Guide: Racemization of 4-(Boc-amino)-4-piperidineacetic Acid

This guide provides a systematic approach to diagnosing and resolving issues with racemization during the coupling of 4-(Boc-amino)-4-piperidineacetic acid.

Issue: Significant Racemization Detected in the Final Peptide

Potential Cause 1: Inappropriate Coupling Reagent and Additives

Carbodiimide reagents such as DCC and DIC, when used without racemization-suppressing additives, are known to cause higher rates of racemization.[2][4] While uronium/aminium reagents like HBTU and HATU are more efficient, they can still lead to racemization, especially in the presence of a strong base.[2]

Solution:

-

Incorporate Racemization-Suppressing Additives: When using carbodiimides (e.g., DIC), always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][7] These additives form active esters that are less prone to racemization.[1][2] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[7]

-

Utilize High-Efficiency Coupling Reagents: For sterically hindered amino acids, reagents that form highly reactive esters are recommended.[5] HATU, HCTU, and COMU are excellent choices.[5][8] TOTT has also shown good results with sterically hindered amino acids, with reports of lower racemization levels.[7]

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Activated Ester Type | Reactivity | Notes on Racemization |

| DIC/HOBt | OBt ester | Moderate | Generally low when HOBt is used.[7][9] |

| HBTU/PyBOP | OBt ester | Moderate | Can be insufficient for very hindered residues.[5] |

| HATU/PyAOP | OAt ester | High | Generally low due to rapid coupling.[5][8] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[5] |

| COMU | Oxyma ester | High | Reported to have a low tendency for racemization.[8][10] |

Potential Cause 2: Inappropriate Base Selection and Concentration

The base used during the coupling step plays a significant role in the rate of racemization.[1] Stronger, less sterically hindered bases like DIPEA can increase the likelihood of epimerization.[1][7]

Solution:

-

Switch to a Milder or Sterically Hindered Base: Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[7][11]

-

Optimize Base Concentration: Use the minimum amount of base necessary for the reaction to proceed.[1]

Potential Cause 3: Elevated Reaction Temperature and Prolonged Pre-activation

Higher reaction temperatures can significantly increase the rate of racemization.[1][12] Additionally, allowing the amino acid to remain in its activated state for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[2]

Solution:

-

Control the Reaction Temperature: Perform the coupling reaction at room temperature or below (e.g., 0°C).[1] While microwave-assisted synthesis can be beneficial for hindered couplings, consider lowering the temperature to minimize racemization.[1][5]

-

Minimize Pre-activation Time: Prepare the activated amino acid solution immediately before adding it to the resin.[2][11]

Potential Cause 4: Solvent Effects

The polarity of the solvent can influence the rate of racemization.[12][13] More polar solvents may favor the side reactions leading to epimerization.[13]

Solution:

-

Solvent Selection: While DMF is a common solvent, for particularly sensitive couplings, consider less polar alternatives or solvent mixtures. NMP can be a good alternative due to its excellent solvating properties.[5]

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for 4-(Boc-amino)-4-piperidineacetic acid using HATU

This protocol is designed to minimize racemization during the solid-phase synthesis of peptides containing the sterically hindered 4-(Boc-amino)-4-piperidineacetic acid.

-

Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Activation (Perform immediately before adding to resin):

-

In a separate vessel, dissolve 4-(Boc-amino)-4-piperidineacetic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

-

Add a sterically hindered base, such as 2,4,6-collidine (6 equivalents), to the solution.

-

Allow the mixture to pre-activate for no more than 1-2 minutes.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, this time may be extended, or a double coupling may be performed.[5]

-

-

Monitoring and Washing:

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general method for determining the extent of racemization in your synthetic peptide.

-

Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

-

Peptide Purification: Purify the crude peptide using reverse-phase HPLC.

-

Acid Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours.

-

Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.

-

Chiral HPLC Analysis:

-

Inject the sample onto a chiral HPLC column capable of separating D- and L-amino acid enantiomers.

-

Determine the ratio of the D- and L-isomers of 4-amino-4-piperidineacetic acid by integrating the corresponding peak areas.

-

Visual Diagrams

Caption: Troubleshooting workflow for racemization issues.

References

- Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.

- Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem.

- Optimizing Peptide Coupling: Key Techniques.

- How to prevent racemization of serine during peptide coupling - Benchchem.

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.

- Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.

- Amino Acid Derivatives for Peptide Synthesis.

- Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate.

- Recent development of peptide coupling reagents in organic synthesis.

- Novabiochem® Coupling reagents - Merck.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

- Coupling Reagents - Luxembourg Bio Technologies.

- 1 Protection Reactions - Wiley-VCH.

- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.

- Coupling Reagents - Aapptec Peptides.

- Peptide Coupling Reagents Guide - Sigma-Aldrich.

- Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv.

- Application Notes and Protocols for Boc-Inp-OH - Benchchem.

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

- Epimerization of Peptide.

- Peptide Coupling Reagents, More than a Letter Soup.

- Boc Solid Phase Peptide Synthesis - ChemPep.

- Epimerisation in Peptide Synthesis - PMC - NIH.

- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. jpt.com [jpt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. iris.unive.it [iris.unive.it]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Publish Comparison Guide: Biological Activity of Peptides Synthesized with 4-(Boc-amino)-4-piperidineacetic Acid

This guide provides an in-depth technical analysis of peptides synthesized using 4-(Boc-amino)-4-piperidineacetic acid , a specialized

Executive Summary & Technical Profile[1][2]

4-(Boc-amino)-4-piperidineacetic acid (CAS: 1695082-42-8) is a conformationally constrained

When deprotected and incorporated into peptide chains, it forms the residue

Chemical Identity

| Feature | Specification |

| Building Block Name | 4-(Boc-amino)-4-piperidineacetic acid |

| Residue Code | |

| CAS Number | 1695082-42-8 |

| Class | Cyclic |

| Key Property | Induces helical folding; Protease resistance; Side-chain modifiable |

Comparative Performance Analysis

This section objectively compares peptides containing

A. Proteolytic Stability (The "Stealth" Effect)